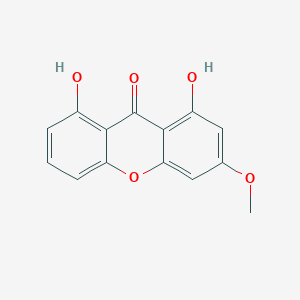
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is characterized by its unique structure, which includes two hydroxyl groups and one methoxy group attached to the xanthone core .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves the reaction of salicylic acid with phenol derivatives under acidic conditions.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes to form the xanthone structure.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further research in drug development .
Medicine: In medicine, derivatives of xanthone, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, are being explored for their potential therapeutic effects. Research has shown promise in areas such as cancer treatment, diabetes management, and neuroprotection .
Industry: Industrially, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various industrial applications .
作用机制
The mechanism of action of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
相似化合物的比较
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Swerchirin): Similar in structure but with an additional methoxy group.
1-Hydroxyxanthone: Lacks the methoxy group and has different biological activities.
α-Mangostin: A naturally occurring xanthone with additional hydroxyl and methoxy groups, known for its potent biological activities.
Uniqueness: 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
39731-32-3 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
1,8-dihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-9(16)13-11(6-7)19-10-4-2-3-8(15)12(10)14(13)17/h2-6,15-16H,1H3 |
InChI 键 |
OWROAXRUPFOHOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


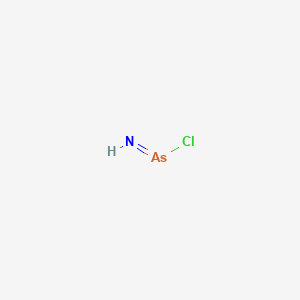

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
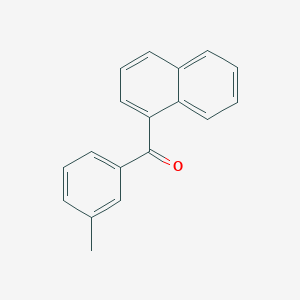
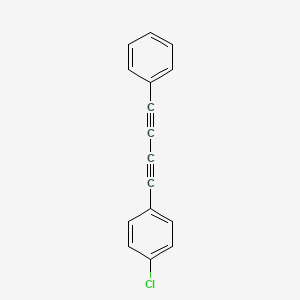
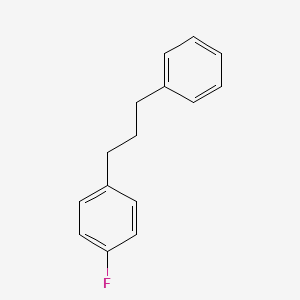
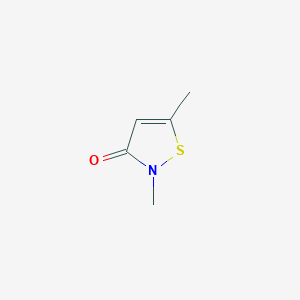
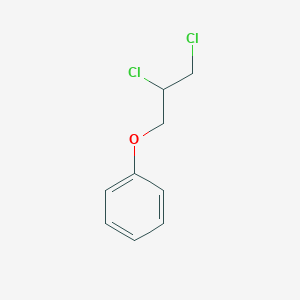
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)


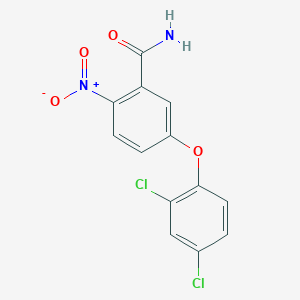
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
